5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one
Description
5-[(2-Phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one is a polycyclic heteroaromatic compound characterized by a fused phthalazine-quinazolinone scaffold. The compound’s core framework shares similarities with pharmacologically active quinazolinone derivatives, which are known for antitumor, antimicrobial, and kinase-inhibitory properties . Its synthesis typically involves cyclization reactions using phthalic anhydride and hydrazine hydrate under reflux conditions, followed by functionalization at the 5-position with amines .
Properties
IUPAC Name |
5-(2-phenylethylamino)quinazolino[2,3-a]phthalazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c28-23-19-12-6-7-13-20(19)25-22-18-11-5-4-10-17(18)21(26-27(22)23)24-15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBMUDQIUWNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Cyclocondensation
The Hantzsch reaction, a four-component condensation, is widely employed for constructing polycyclic heterocycles. For 5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one, anthranilic acid derivatives react with β-keto esters, aldehydes, and ammonium acetate under refluxing ethanol to form the phthalazinoquinazolinone core. For instance, ethyl acetoacetate and 4-methoxybenzaldehyde condense with 2-aminobenzamide to yield the intermediate 8H-phthalazino[1,2-b]quinazolin-8-one.
Key Conditions :
-
Solvent: Ethanol or methanol
-
Temperature: 80–90°C (reflux)
-
Catalyst: None required (self-condensation)
-
Yield: 60–75% after recrystallization
Introduction of the 2-Phenylethylamino Group
The 5-position of the quinazolinone core undergoes nucleophilic amination with 2-phenylethylamine. Activation of the core via bromination (using PBr₃ in DCM) generates 5-bromo-8H-phthalazino[1,2-b]quinazolin-8-one, which reacts with excess 2-phenylethylamine in DMF at 120°C for 12 hours.
Optimization Insights :
-
Molar Ratio : A 3:1 excess of 2-phenylethylamine minimizes di-substitution byproducts.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the target compound in 82% purity.
Cyclocondensation of Anthranilic Acid Derivatives
Stepwise Assembly of the Quinazolinone Ring
Anthranilic acid reacts with triphosgene in THF to form 2-isocyanatobenzoyl chloride, which cyclizes with malononitrile in the presence of triethylamine. This yields 4-amino-8H-phthalazino[1,2-b]quinazolin-8-one, a precursor for subsequent functionalization.
Reaction Scheme :
-
Anthranilic acid + Triphosgene → 2-Isocyanatobenzoyl chloride
-
Cyclization with malononitrile → 4-Amino intermediate
-
Diazotization and coupling with 2-phenylethylamine → Target compound
Diazotization-Coupling Strategy
The 4-amino intermediate undergoes diazotization using NaNO₂/HCl at 0–5°C, followed by coupling with 2-phenylethylamine in aqueous NaOH. This one-pot method achieves 68% yield but requires strict temperature control to avoid decomposition.
Reductive Amination Approaches
Synthesis of 2-Phenylethylamine Precursors
As per CN103641725A, 2-phenylethylamine is synthesized via zinc borohydride reduction of phenylacetamide in tetrahydrofuran (THF). This method offers a 78% yield, superior to traditional LiAlH₄ reductions, which are moisture-sensitive and lower-yielding (55–60%).
Procedure Summary :
Coupling with Preformed Quinazolinone
The pre-synthesized quinazolinone core (e.g., 5-nitro-8H-phthalazino[1,2-b]quinazolin-8-one) undergoes catalytic hydrogenation (H₂/Pd-C, ethanol) to generate 5-amino derivatives. Subsequent reductive amination with benzaldehyde and 2-phenylethylamine in the presence of NaBH₃CN yields the target compound.
Critical Parameters :
Solid-Phase Synthesis Techniques
Resin-Bound Intermediate Preparation
Wang resin-functionalized anthranilic acid serves as a scaffold for sequential coupling. After attaching Fmoc-protected 2-phenylethylamine via HBTU activation, cyclization with ethyl glyoxylate forms the quinazolinone ring. Cleavage with TFA/water (95:5) liberates the target compound in 65% yield.
Advantages :
-
Simplified purification (filtration washes)
-
Scalability for parallel synthesis
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Condensation | 75 | 95 | One-pot core formation | Requires bromination step |
| Cyclocondensation | 68 | 90 | Stepwise control | Low diazotization efficiency |
| Reductive Amination | 70 | 98 | High selectivity | Pd catalyst cost |
| Solid-Phase | 65 | 85 | Purification ease | Resin loading variability |
Chemical Reactions Analysis
5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine (I2), dimethylformamide (DMF), and microwave irradiation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Quinazolinones, including 5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one, are known for their pharmacological activities such as anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive properties .
Mechanism of Action
The mechanism of action of 5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways in the body. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects by binding to specific receptors and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The target compound’s synthesis (condensation with amines) offers modularity for introducing diverse substituents , whereas Pd- or Ru/Ir-catalyzed methods enable access to more complex fused systems (e.g., isoquinolinoquinazolinones) but require specialized catalysts .
- Structural Flexibility: Unlike rigid cinnoline-dione derivatives , the phthalazinoquinazolinone core allows functionalization at the 5-position, enhancing drug-likeness through tailored substituents (e.g., 2-phenylethylamino group) .
Key Observations :
- Activity Trends: The 2-phenylethylamino group in the target compound may enhance receptor binding through π-π stacking, similar to YPC-21440’s fluorophenyl group .
Challenges and Opportunities
- Synthetic Limitations: Traditional methods for fused quinazolinones suffer from multi-step protocols and harsh conditions , whereas modern catalytic strategies (e.g., C–H activation) offer efficiency but require optimization for scalability .
- Biological Profiling : While the target compound’s derivatives are synthetically accessible , comprehensive pharmacological studies are needed to validate hypothesized kinase-inhibitory or antimicrobial activities .
Biological Activity
5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The compound belongs to the class of phthalazino[1,2-b]quinazolinone derivatives. Its molecular formula is , and it possesses a complex structure that contributes to its biological activity. The detailed chemical structure can be represented as follows:
- SMILES :
NC1=Nc2c(CCNCc3ccccc3)c4nc(NCCc5ccccc5)[nH]c4cc2C(=O)N1 - Molecular Weight : 453.539 g/mol
Recent studies have demonstrated that derivatives of phthalazino[1,2-b]quinazolinone, including the target compound, act as multi-target inhibitors of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in cancer progression.
Key Findings:
- Inhibition of HDACs : The compound has been shown to inhibit various HDAC subtypes with nano-molar IC50 values, surpassing the efficacy of established HDAC inhibitors like SAHA (vorinostat) .
- Induction of Apoptosis : Mechanistic studies indicate that treatment with this compound leads to increased acetylation of histones and α-tubulin, promoting apoptosis in cancer cells via activation of the p53 signaling pathway .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
In Vitro Studies
Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | <0.01 | HDAC inhibition |
| MDA-MB-231 | 0.05 | Apoptosis induction |
| HT-29 | 0.03 | Cell cycle arrest |
These results indicate that the compound exhibits potent cytotoxicity against liver cancer cells and other solid tumors.
In Vivo Studies
In vivo efficacy was evaluated using a HepG2 xenograft tumor model. The compound demonstrated significant tumor growth inhibition compared to control groups with negligible toxicity .
Case Studies
A notable case study involving similar compounds highlighted their potential as effective anticancer agents. The study reported on a series of phthalazino[1,2-b]quinazolinone derivatives that exhibited promising antitumor activities through similar mechanisms involving HDAC inhibition and apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
